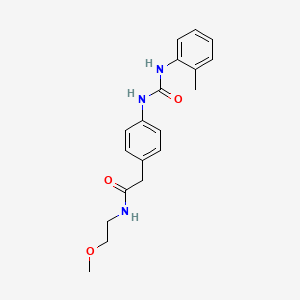

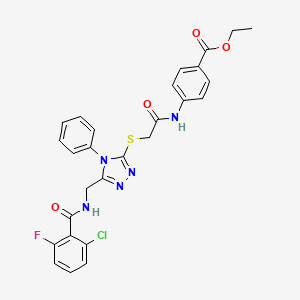

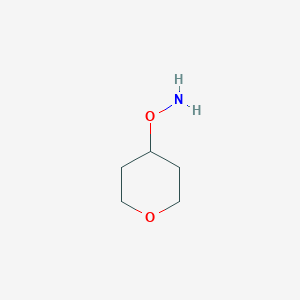

![molecular formula C17H15N3O6S B3017813 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1985037-88-4](/img/structure/B3017813.png)

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" is a structurally complex molecule that may have potential applications in medicinal chemistry. The core structure of this compound suggests it could be related to sulfonamide derivatives, which are known for their diverse pharmacological activities. Sulfonamides are often explored for their potential as antimicrobial, anticancer, and central nervous system (CNS) agents .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be approached through various methods. For instance, the N-alkylation of the sulfonamide moiety has been used to design selective 5-HT7 receptor ligands or multifunctional agents . Another approach is the one-pot synthesis, which can be exemplified by the formation of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using zinc chloride as a catalyst . Although the specific synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of the pyrrolo[3,4-b]pyridine moiety in the compound suggests a similarity to pyridine-based sulfonamides, which have been synthesized and evaluated for their anticancer and antimicrobial properties . The molecular docking studies of such compounds against dihydrofolate reductase (DHFR) indicate that the pyridine ring and its substitutions play a significant role in the compound's activity .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity and pharmacological profile. For example, the interaction of sulfonamide compounds with different aldehydes can lead to the formation of hydrazono-ethyl derivatives, which can further react to form oxopyridine derivatives with potential antitumor activities . The reactivity of the sulfonamide group with aryl sulfonic chlorides and amines can also lead to the synthesis of novel compounds with antibacterial and antiproliferative activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group contributes to the compound's solubility and stability, which are important for its biological activity. The antimicrobial activity of sulfonamide derivatives, as well as their ability to inhibit the proliferation of cancer cell lines, is often evaluated in vitro, indicating the importance of these properties in the development of new therapeutic agents .

Applications De Recherche Scientifique

Synthesis and Antitumor Evaluation

Research has explored the synthesis of various sulfonamide derivatives, including structures related to N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, for potential antitumor applications. For example, Ramasamy et al. (1990) synthesized 7-deaza and 3-deaza congeners of sulfenosine, sulfinosine, and sulfonosine, and evaluated their antileukemic activity in mice, although they did not exhibit significant biologically active properties (Ramasamy et al., 1990).

Enzyme Inhibitory Activity

New pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups have been synthesized and evaluated for their inhibitory activity against enzymes like carbonic anhydrase and cholinesterase. These compounds showed significant inhibitory effects, suggesting potential therapeutic applications (Stellenboom & Baykan, 2019).

Antifungal Activity

Compounds containing sulfonamides, including pyrroles and pyrrolo[2,3-d]pyrimidines, have been synthesized and shown remarkable antifungal activity. This suggests their potential use in the development of new antifungal agents (El-Gaby et al., 2002).

Antibacterial Activity

Several newly synthesized heterocyclic compounds containing a sulfonamido moiety have demonstrated high antibacterial activities, indicating their potential as antibacterial agents (Azab et al., 2013).

Mécanisme D'action

Orientations Futures

Given the compound’s potential as an allosteric modulator of the M4 muscarinic acetylcholine receptor, future research could explore its therapeutic potential in more depth . This could include preclinical studies to evaluate its efficacy and safety, as well as clinical trials to assess its potential as a treatment for neurological and psychiatric disorders .

Propriétés

IUPAC Name |

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6S/c21-16-12-2-1-5-18-15(12)17(22)20(16)7-6-19-27(23,24)11-3-4-13-14(10-11)26-9-8-25-13/h1-5,10,19H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVFXECNYOLDAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

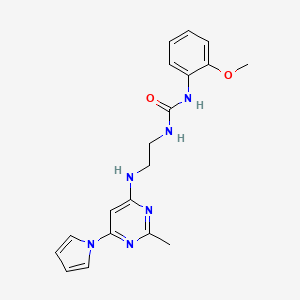

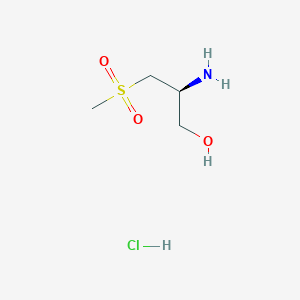

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)

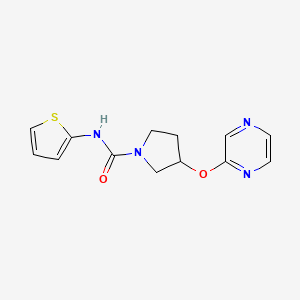

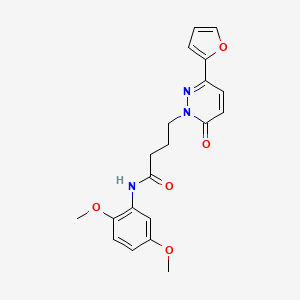

![(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B3017742.png)

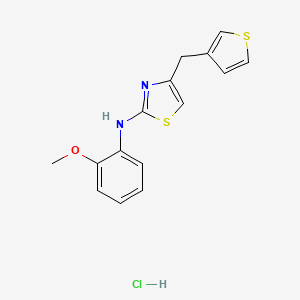

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B3017745.png)

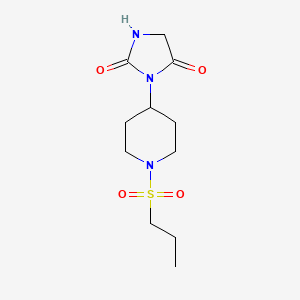

![3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B3017750.png)